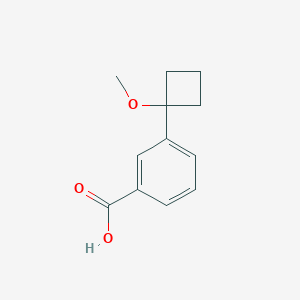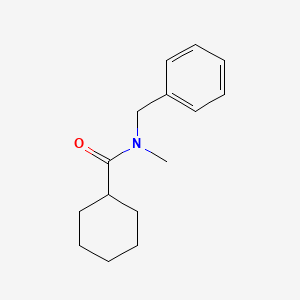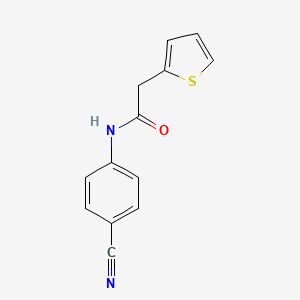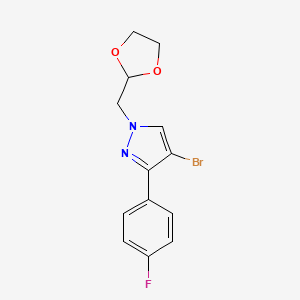
3-(1-Methoxycyclobutyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methoxycyclobutyl)benzoic acid, also known as MCB, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. MCB has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(1-Methoxycyclobutyl)benzoic acid involves the inhibition of pro-inflammatory cytokines and the modulation of COX-2 activity. This compound has been found to bind to the active site of COX-2, thereby inhibiting its activity. This compound also inhibits the activation of NF-κB, a transcription factor that is involved in the production of pro-inflammatory cytokines. By inhibiting the production of pro-inflammatory cytokines and modulating COX-2 activity, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to inhibit the growth of cancer cells in vitro. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1-Methoxycyclobutyl)benzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful tool for studying the mechanisms of these processes. This compound has also been found to be well-tolerated in animal studies, which makes it a safer alternative to other anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Future Directions
There are several future directions for research on 3-(1-Methoxycyclobutyl)benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the study of this compound's effects on cancer cells, with the aim of developing this compound-based cancer therapies. Further research is also needed to understand the mechanisms of this compound's anti-inflammatory and anti-cancer effects, as well as its potential side effects and toxicity. Overall, this compound is a promising compound that has the potential to be developed into new drugs for a range of diseases.
Synthesis Methods
The synthesis method of 3-(1-Methoxycyclobutyl)benzoic acid involves the reaction of 1-methoxycyclobutene with benzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a solvent such as toluene or xylene. The product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
3-(1-Methoxycyclobutyl)benzoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with various inflammatory diseases. This compound has also been found to modulate the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
properties
IUPAC Name |
3-(1-methoxycyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(6-3-7-12)10-5-2-4-9(8-10)11(13)14/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEYBMUOGFYHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)
![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)


![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)






![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
